![molecular formula C34H30Cl2FeNiP2 B2527284 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride CAS No. 67292-34-6](/img/structure/B2527284.png)
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) complexes with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands have been extensively studied due to their utility in various catalytic processes, including cross-coupling reactions. These complexes are known for their ability to facilitate the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of many organic compounds . The ligand itself, dppf, is a bidentate phosphine that can stabilize nickel in various oxidation states and is often used to modulate the electronic and steric properties of the metal center .
Synthesis Analysis
The synthesis of nickel(II) complexes with dppf ligands involves the reaction of nickel(II) salts with the dppf ligand under various conditions. For instance, the reaction of 1'-(diphenylphosphino)ferrocenecarboxylic acid (Hdpf) with nickel(II) halides results in paramagnetic complexes, which can be characterized by spectroscopic methods and magnetic measurements . Similarly, low-valent nickel complexes can be synthesized by reacting nickel(0) sources with dppf ligands in the presence of other reactants such as acrylic acid, leading to stable complexes that can be analyzed by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of nickel(II) dppf complexes is often determined using X-ray crystallography. These structures reveal the coordination environment around the nickel center, which can range from tetrahedral to square planar, depending on the ligands and substituents present . The solid-state structure of these complexes can also be influenced by factors such as hydrogen bonding and the presence of solvent molecules .
Chemical Reactions Analysis
Nickel(II) dppf complexes are active in various chemical reactions, particularly in catalyzing cross-coupling reactions. The performance of these complexes can be fine-tuned by modifying the dppf ligand, as seen in the evaluation of different PR2-donor groups on the catalytic activity . These complexes can also participate in reactions with acrylic acid, leading to the formation of acrylic acid and ethylene complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of nickel(II) dppf complexes are diverse and can be studied using a range of techniques. Spectroscopic methods such as IR, UV/vis, and NMR provide insights into the electronic structure and bonding of these complexes . Magnetic measurements and X-ray photoelectron spectroscopy can further elucidate the oxidation state and electronic environment of the nickel center . Additionally, the thermal stability of these complexes is high, as indicated by differential scanning calorimetry, with some complexes being stable up to 300-305 °C .
科学研究应用
-
- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” is an organometallic catalyst used in a variety of synthetic applications .
- Method : It is used in the gem-difluoropropargylation of alkylzinc reagents, or cross coupling reactions to form 2,3,5,6-tetrasubstituted dehydropiperidines .
-
- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” acts as a ligand in homogeneous catalysis .
- Method : It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .
-
- Application : “[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride” is used as a catalyst in various cross-coupling reactions .
- Method : It is used in reactions such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
安全和危害
未来方向
属性
CAS 编号 |
67292-34-6 |
|---|---|
产品名称 |
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride |
分子式 |
C34H30Cl2FeNiP2 |
分子量 |
686 |
IUPAC 名称 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |
InChI 键 |
OZDUUDUWLDTQRM-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
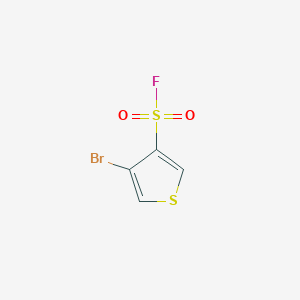
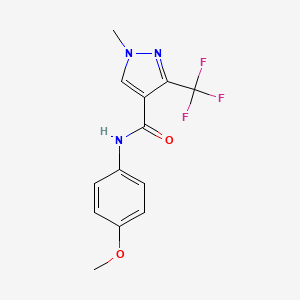
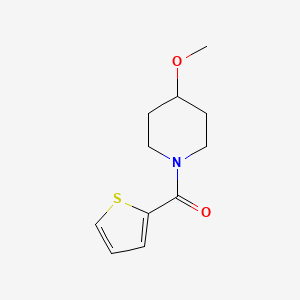
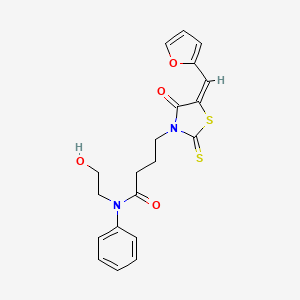
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)
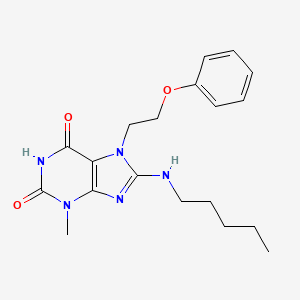
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)
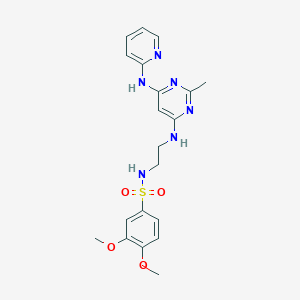
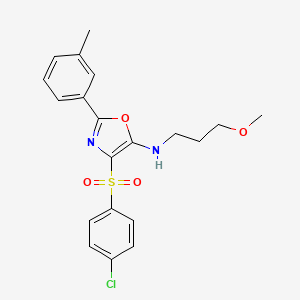
![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)